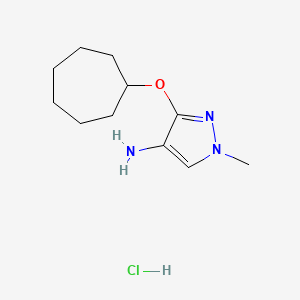![molecular formula C20H23N7Na2O6 B12350680 Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate, also known as 5-methyltetrahydrofolic acid disodium salt, is a derivative of folic acid. It is a reduced form of folic acid and serves as a coenzyme in various biological processes. This compound is particularly significant in the field of biochemistry and medicine due to its role in DNA synthesis and repair, as well as its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves several steps. The starting material is typically folic acid, which undergoes reduction to form tetrahydrofolic acid. This is followed by methylation to produce 5-methyltetrahydrofolic acid. The final step involves the addition of disodium to form the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The reaction conditions are carefully controlled to prevent oxidation and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form tetrahydrofolic acid.
Substitution: Various substitution reactions can occur, particularly at the amino and methyl groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various derivatives of tetrahydrofolic acid and its methylated forms. These products are often used in further biochemical applications .
Aplicaciones Científicas De Investigación
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound plays a crucial role in DNA synthesis and repair, making it essential for cell growth and division.
Medicine: It is used in the treatment of conditions related to folic acid deficiency, such as anemia and certain types of cancer.
Mecanismo De Acción
The mechanism of action of disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves its role as a coenzyme in various biochemical pathways. It participates in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. The compound targets enzymes such as methylenetetrahydrofolate reductase (MTHFR) and thymidylate synthase, which are involved in DNA synthesis and repair .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofolic acid: A reduced form of folic acid, similar in structure but without the methyl group.
Folic acid: The oxidized form, which is less bioavailable compared to its reduced forms.
Leucovorin (folinic acid): Another derivative of folic acid, used in chemotherapy to enhance the effectiveness of certain drugs.
Uniqueness
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is unique due to its high bioavailability and stability. It is more readily absorbed by the body compared to folic acid and other derivatives, making it a preferred choice for therapeutic applications .
Propiedades
Fórmula molecular |
C20H23N7Na2O6 |
|---|---|
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,15,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,23,25,26,31);;/q;2*+1/p-2 |
Clave InChI |
JWVXYXMRNSNOAQ-UHFFFAOYSA-L |
SMILES canónico |
CN1C(CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)


![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)




![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
